

A Head-to-Head Comparison: AF 430 Azide vs. DyLight 405

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Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B15599837

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For researchers in the life sciences and drug development, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular blue-violet fluorescent dyes: **AF 430 azide** and DyLight 405. We will delve into their spectral properties, performance characteristics, and recommended applications, supported by experimental protocols and data visualizations to aid in your selection process.

At a Glance: Key Performance Characteristics

To facilitate a quick and easy comparison, the following table summarizes the key quantitative data for **AF 430 azide** and DyLight 405.

Property	AF 430 Azide	DyLight 405
Excitation Maximum (λ_{ex})	430 nm[1][2][3]	400 nm[4][5][6][7]
Emission Maximum (λ_{em})	542 nm[1][2][3]	420 nm[4][6][8][9]
Molar Extinction Coefficient (ϵ)	15,955 $\text{cm}^{-1}\text{M}^{-1}$ [1][2][3]	30,000 $\text{cm}^{-1}\text{M}^{-1}$ [4][6]
Fluorescence Quantum Yield (Φ)	0.23[1][2][3]	Not specified in search results
Stokes Shift	112 nm[10]	20 nm
Reactive Group	Azide	Typically supplied as NHS ester, maleimide, or conjugated to antibodies
Primary Application	Click Chemistry, STED microscopy[10]	Immunofluorescence, Flow Cytometry, Western Blotting[6][11]
pH Sensitivity	Insensitive between pH 4 and 10[1][2][10]	Less pH-sensitive; stable over pH 4-9[4][12][13]
Water Solubility	Good[1][2]	High[13][14]
Photostability	Photostable[3][10]	High photostability[4][5]

Diving Deeper: A Comparative Analysis

Spectral Properties:

The most striking difference between **AF 430 azide** and DyLight 405 lies in their spectral characteristics. AF 430 has an excitation maximum at 430 nm and a significantly red-shifted emission at 542 nm, resulting in a large Stokes shift of 112 nm.[10] This large separation between excitation and emission is highly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between detection channels.[10]

In contrast, DyLight 405 is a true violet dye with excitation and emission maxima at 400 nm and 420 nm, respectively.[4][6][8][9] This makes it an ideal match for the common 405 nm laser line

found in many flow cytometers and confocal microscopes.[4][5][7] Its spectral properties are similar to other dyes like Alexa Fluor 405 and Cascade Blue.[6][8][9]

Quantum Yield and Brightness:

The molar extinction coefficient of DyLight 405 ($30,000 \text{ cm}^{-1}\text{M}^{-1}$) is nearly double that of **AF 430 azide** ($15,955 \text{ cm}^{-1}\text{M}^{-1}$), suggesting it can absorb more light.[1][2][3][4][6] While the quantum yield for DyLight 405 is not explicitly stated in the provided search results, it is consistently described as having a high fluorescence yield and being very bright.[4][5][7] The quantum yield of AF 430 is reported to be 0.23.[1][2][3] The overall brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the available data, DyLight 405 is likely to be a brighter dye.

Functionality and Applications:

The "azide" functional group on AF 430 makes it specifically designed for "click chemistry." [1][2] This bioorthogonal reaction allows for the highly specific and efficient labeling of alkyne-modified biomolecules in complex biological samples.[15][16][17] The mild reaction conditions make it suitable for labeling live cells and tissues.[1][2]

DyLight 405, on the other hand, is typically provided as a reactive dye (e.g., NHS ester for labeling primary amines) or, more commonly, pre-conjugated to secondary antibodies and streptavidin.[5][18] This makes it a ready-to-use reagent for a wide range of immunofluorescence-based applications, including fluorescence microscopy, flow cytometry, and western blotting.[6][11]

Experimental Protocols

Click Chemistry Labeling of an Alkyne-Modified Protein with **AF 430 Azide**

This protocol provides a general workflow for labeling a protein containing an alkyne group with **AF 430 azide**.

Materials:

- Alkyne-modified protein

- **AF 430 azide**
- Copper (II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris-buffered saline (TBS)
- DMSO

Procedure:

- Prepare Stock Solutions:
 - Dissolve **AF 430 azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM solution of CuSO₄ in water.
 - Prepare a 500 mM solution of sodium ascorbate in water. This solution should be made fresh.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein (at a concentration of 1-5 mg/mL in TBS) with a 2-5 fold molar excess of **AF 430 azide**.
 - Add CuSO₄ to a final concentration of 1 mM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.

- Characterization:
 - Confirm labeling by measuring the absorbance of the protein and the dye.

Immunofluorescence Staining with a DyLight 405-Conjugated Secondary Antibody

This protocol outlines a general procedure for immunofluorescent staining of cells using a DyLight 405-conjugated secondary antibody.

Materials:

- Cells grown on coverslips
- Primary antibody specific to the target antigen
- DyLight 405-conjugated secondary antibody
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Antifade mounting medium

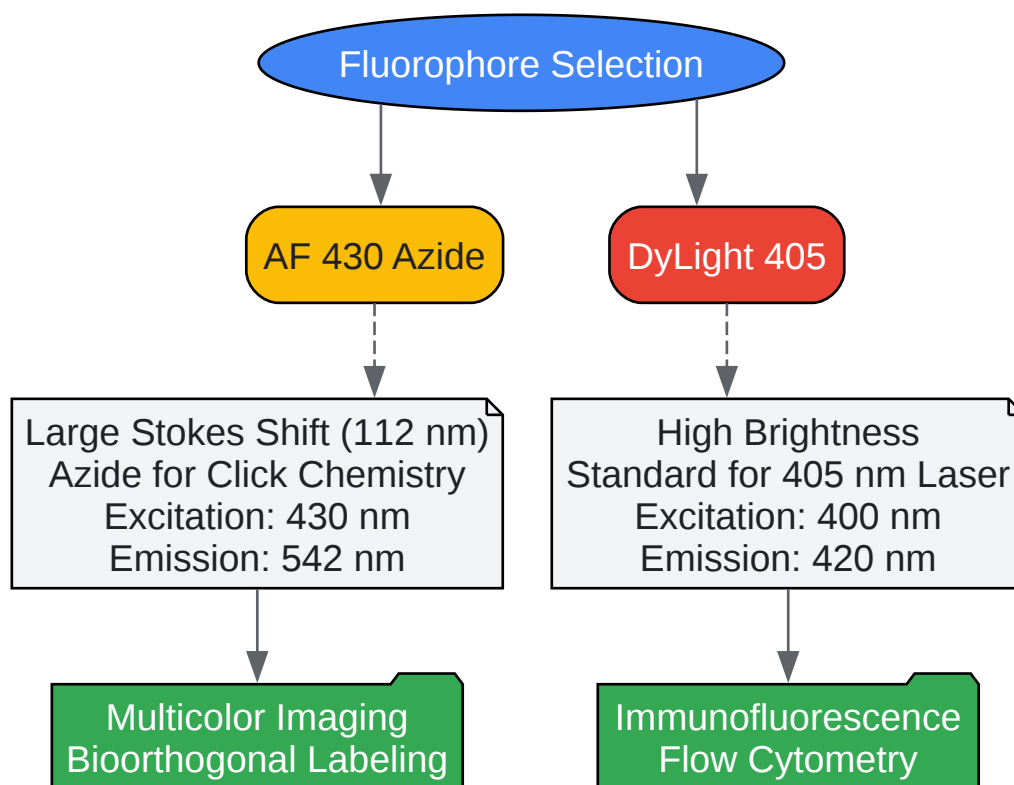
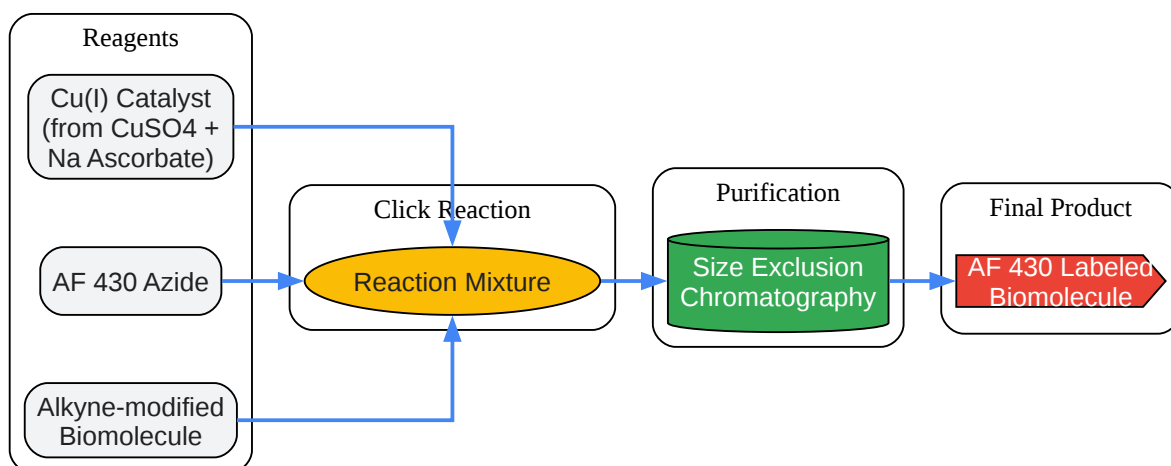
Procedure:

- Cell Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix the cells with fixation buffer for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if the target is intracellular).

- Wash three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the DyLight 405-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters.

Visualizing the Workflows

To further clarify the experimental processes and the logical relationship between the dyes' properties, the following diagrams are provided.



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